2-Bromo-5-ethynylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethynylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBQJNNCDCMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Functionalized Benzoic Acids As Advanced Synthetic Scaffolds
Functionalized benzoic acids are a cornerstone of modern organic synthesis, prized for their utility as versatile and readily available precursors. The carboxylic acid group provides a reliable handle for a variety of chemical transformations, such as the formation of esters, amides, and acid chlorides. Furthermore, the carboxylic acid moiety can direct reactions to specific positions on the aromatic ring, a feature that is particularly useful in transition-metal-catalyzed C-H functionalization reactions. ontosight.ai
This directing-group ability has been harnessed to build molecular complexity from simple benzoic acid precursors, enabling the synthesis of intricate structures like isocoumarins and phthalides, which are common motifs in bioactive molecules. uniovi.es The strategic placement of additional functional groups, as seen in 2-bromo-5-ethynylbenzoic acid, transforms the simple benzoic acid core into an advanced synthetic scaffold, allowing for the programmed introduction of molecular diversity and the construction of targeted, high-value compounds for applications in medicinal chemistry and materials science. ontosight.ai
Distinctive Reactivity Profiles of Bromine and Ethynyl Functionalities in Organic Synthesis
The synthetic utility of 2-bromo-5-ethynylbenzoic acid stems directly from the distinct and predictable reactivity of its two functional groups: the aryl bromide and the terminal alkyne. These groups can often be reacted selectively under different catalytic conditions, enabling a stepwise approach to molecular construction.
Aryl Bromide Reactivity: The bromine atom attached to the aromatic ring serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This makes it a key reaction site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in reactions such as:
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples aryl halides with terminal alkynes, forming a new C(sp²)-C(sp) bond. organic-chemistry.orglibretexts.org This reaction is fundamental for creating arylalkynes and conjugated enynes.
Suzuki Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.
The reactivity of the aryl bromide allows it to serve as a linchpin, connecting the benzoic acid core to other molecular fragments.
Ethynyl (B1212043) Group Reactivity: The terminal alkyne, or ethynyl group, is another site of high reactivity, known for its participation in a diverse set of transformations.
Sonogashira Coupling: As the alkyne partner, this group readily couples with other aryl or vinyl halides. organic-chemistry.org
Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a key component in the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. tcichemicals.com This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. organic-chemistry.org
Cyclization Reactions: The alkyne can participate in various intramolecular cyclization reactions. For instance, in 2-alkynylbenzoic acids, the alkyne and the carboxylic acid can react to form five- or six-membered lactones (phthalides or isocoumarins, respectively), often catalyzed by transition metals like rhodium or rhenium. uniovi.es
Alkynylation: The acidic proton of the terminal alkyne can be removed by a strong base to form a metal acetylide, which is a potent nucleophile capable of attacking various electrophiles.
The combination of these two functionalities in one molecule offers a powerful platform for orthogonal synthesis, where one group can be reacted while the other remains intact for a subsequent transformation.
| Potential Reactions of Functional Groups | |
| Functional Group | Key Reaction Types |
| Aryl Bromide | Sonogashira Coupling, Suzuki Coupling, Heck Coupling, Buchwald-Hartwig Amination, Grignard Reagent Formation |
| Ethynyl Group | Sonogashira Coupling, Azide-Alkyne Cycloaddition (Click Chemistry), Intramolecular Cyclization, Glaser Coupling, Hydration |
Contemporary Research Horizons for 2 Bromo 5 Ethynylbenzoic Acid
Regioselective Bromination Strategies for Benzoic Acid Derivatives
The introduction of a bromine atom at a specific position on a benzoic acid ring is a foundational step in the synthesis of this compound. The challenge lies in controlling the regioselectivity of the bromination reaction, directing the bromine to the desired carbon atom.
Directed Bromination via Electronic and Steric Control
The directing effects of substituents already present on the benzene (B151609) ring play a crucial role in determining the position of electrophilic bromination. The carboxylic acid group is a deactivating, meta-directing group, while activating groups, such as amino or methoxy (B1213986) groups, are ortho, para-directing. scispace.com
For instance, in the synthesis of 2-bromo-5-methoxybenzoic acid, starting from m-methoxybenzoic acid, the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) work in concert to direct the incoming bromine to the C2 position. google.com In contrast, for a substrate like 4-(dimethylamino)benzoic acid, the strongly activating dimethylamino group directs bromination to the ortho position (C2). However, when the directing effects of substituents are in conflict, achieving high regioselectivity can be challenging.
Steric hindrance can also be exploited to control regioselectivity. Bulky substituents can block certain positions on the ring, forcing the incoming electrophile to attack a less hindered site. For example, in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxytoluene, the reduced steric hindrance of the methyl group compared to an aldehyde or carboxyl group enhances the probability and selectivity of bromination at the C-6 position. google.com
Directed ortho-metalation is another powerful technique where a directing group, such as a carboxylic acid, coordinates to a metalating agent (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. Subsequent quenching with an electrophilic bromine source installs the bromine atom with high regioselectivity. researchgate.net
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Fine-tuning reaction conditions is paramount for maximizing the yield and selectivity of bromination. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and catalyst. ccspublishing.org.cnarabjchem.org
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. google.comorgsyn.org The reactivity and selectivity of these reagents can be modulated by the reaction conditions. For example, the use of NBS with p-toluenesulfonic acid (PTSA) under microwave irradiation has been shown to be a highly efficient method for the α-bromination of carbonyl compounds. arabjchem.org
The choice of solvent can significantly influence the outcome of the reaction. Dichloromethane has been identified as an optimal solvent for the selective monobromination of certain carbonyl compounds. arabjchem.org Temperature control is also critical; for some reactions, lower temperatures can slow the rate of side reactions and improve selectivity. ccspublishing.org.cn
Catalysts, such as Lewis acids (e.g., FeBr₃) or solid-supported catalysts, can enhance the rate and selectivity of bromination. researchgate.net For instance, a palladium-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives has been developed, offering a way to access isomers that are difficult to obtain through classic electrophilic bromination. rsc.orgrsc.org
The following table summarizes the optimization of reaction conditions for the bromination of 2-nitroaniline, demonstrating the impact of various parameters on product yield. ccspublishing.org.cn
| Entry | Solvent (V:V) | Oxidant | Molar Ratio (Substrate:Oxidant:Bromine Source) | Time (h) | Product (Yield %) |
| 1 | AcOH/H₂O (9:1) | ZnAl-BrO₃⁻-LDHs | 1:0.6:0.6 | 3 | Mono-brominated (High) |
| 2 | AcOH/H₂O (9:1) | ZnAl-BrO₃⁻-LDHs | 1:1.2:1.2 | - | Di-brominated (High) |
| 3 | CH₃CN | NBS | 1:1 | - | Lower Yield |
| 4 | Et₂O | NBS | 1:1 | - | Lower Yield |
| 5 | THF | NBS | 1:1 | - | Lower Yield |
| 6 | n-hexane | NBS | 1:1 | - | Lower Yield |
Introduction of the Ethynyl Moiety via Cross-Coupling Reactions
Once the bromine atom is in place, the next critical step is the introduction of the ethynyl group. The Sonogashira coupling reaction is the most widely employed method for this transformation, forming a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.netwikipedia.org
Palladium-Catalyzed Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgacs.org The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org A wide range of palladium catalysts can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. acs.org The reaction is generally tolerant of various functional groups, making it suitable for complex molecule synthesis. researchgate.net
Recent advancements have led to the development of copper-free Sonogashira reactions, which are advantageous in certain applications to avoid potential issues with copper contamination. acs.org These reactions often employ specialized ligands to facilitate the catalytic cycle. acs.org The choice of solvent and base can also be optimized to improve reaction efficiency. acs.org For instance, a study on the synthesis of carboxylic group-substituted alkynes found that the reaction proceeds well in water using Pd(OAc)₂/TPPTS-CuI as the catalyst and K₂CO₃ as the base, avoiding the need for protecting groups on the carboxylic acid. arkat-usa.orgresearchgate.net
The reactivity of the aryl halide in the Sonogashira coupling follows the general trend of I > Br > Cl. arkat-usa.org This chemoselectivity can be exploited in molecules containing multiple different halogen atoms. For example, in the synthesis of 6-bromo-2-arylindoles from 2-iodo-5-bromoaniline, Sonogashira coupling occurs selectively at the more reactive C-I bond. exlibrisgroup.comresearchgate.net
The following table presents data on the Sonogashira coupling of various halogenated aromatic acids with phenylacetylene (B144264) in water, highlighting the effect of the halogen and substituent on the yield. arkat-usa.orgresearchgate.net
| Entry | Aryl Halide | Product Yield (%) |
| 1 | 4-Iodobenzoic acid | 87 |
| 2 | 4-Bromobenzoic acid | 82 |
| 3 | 3-Iodobenzoic acid | 85 |
| 4 | 3-Bromobenzoic acid | 78 |
| 5 | 3-Hydroxy-5-iodobenzoic acid | 80 |
| 6 | 3-Hydroxy-5-bromobenzoic acid | 73 |
| 7 | 3-Amino-5-iodobenzoic acid | 81 |
| 8 | 3-Amino-5-bromobenzoic acid | 76 |
| 9 | 3-Iodo-5-nitrobenzoic acid | 90 |
| 10 | 3-Bromo-5-nitrobenzoic acid | 85 |
Utilization of Acetylene (B1199291) Protecting Groups for Selective Ethynylation
In some cases, it is advantageous to use a protected form of acetylene in the Sonogashira coupling. The most common protecting group is trimethylsilyl (B98337) (TMS). wikipedia.org Using trimethylsilylacetylene (B32187) offers several benefits. It is a liquid, making it easier to handle than gaseous acetylene. wikipedia.org The TMS group also prevents unwanted side reactions at the other end of the alkyne. wikipedia.org
After the coupling reaction, the TMS group can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to reveal the terminal alkyne. wikipedia.orgimperial.ac.uk This two-step process of coupling with a protected alkyne followed by deprotection provides a reliable and selective method for introducing an ethynyl group. For example, in the synthesis of 2-ethynylbenzoic acid, methyl 2-iodobenzoate (B1229623) is coupled with trimethylsilylacetylene, followed by desilylation with potassium fluoride and subsequent hydrolysis of the ester. imperial.ac.uk
Convergent and Divergent Synthesis Pathways from Aromatic Precursors
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.in This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from this compound, one could derivatize the carboxylic acid group or perform further reactions on the ethynyl group to generate a diverse set of molecules. For example, the annulation of benzoic acids with N-vinyl amides can lead to either isoquinolone or isocoumarin (B1212949) derivatives by simply switching the coupling partners, demonstrating a divergent approach from a benzoic acid starting material. researchgate.net
Mechanochemical Approaches to the Synthesis of Halogenated Ethynylbenzoic Acids
Mechanochemistry, the use of mechanical force to induce chemical transformations, has emerged as a powerful and sustainable alternative to conventional solvent-based synthesis. colab.ws Techniques such as ball milling and liquid-assisted grinding (LAG) offer numerous advantages, including reduced solvent waste, improved reaction rates, and access to novel chemical reactivity. These solvent-free or low-solvent methods are particularly relevant for the synthesis of halogenated ethynylbenzoic acids, which often involves multi-step processes. The key transformations, namely the introduction of a halogen atom and an ethynyl group onto a benzoic acid scaffold, can be effectively achieved using mechanochemical protocols.
The primary route for introducing the ethynyl group is the Sonogashira cross-coupling reaction, which has been successfully adapted to mechanochemical conditions. rsc.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex. mdpi.com Research has demonstrated that ball milling can facilitate this transformation efficiently, often with reduced reaction times and high yields. rsc.orgnih.gov Stolle and coworkers, for example, reported a copper-free mechanochemical Sonogashira reaction using palladium acetate (B1210297) and DABCO (1,4-diazabicyclo[2.2.2]octane), achieving near-quantitative yields for the coupling of various aryl halides and acetylenes. Similarly, high-temperature ball milling has been shown to be highly effective for the Sonogashira coupling of solid and poorly soluble aryl halides, broadening the substrate scope of this methodology. rsc.orgnih.gov
The synthesis of the required halogenated benzoic acid precursors can also be accomplished mechanochemically. The direct halogenation of arenes using reagents like N-halosuccinimides (NXS) or trihaloisocyanuric acids under ball-milling conditions has been well-documented. nih.gov For instance, the bromination of electron-rich aromatic rings using N-bromosuccinimide (NBS) proceeds efficiently in a solvent-free environment. nih.gov Moorthy and coworkers have investigated the use of tribromoisocyanuric acid (TBCA) for the bromination of electron-rich arenes, obtaining high yields mechanochemically. nih.gov These methods provide a green pathway to precursors like 2-bromo-5-hydroxybenzoic acid or other substituted bromobenzoic acids, which can then be subjected to mechanochemical Sonogashira coupling to yield the final ethynylbenzoic acid derivatives.
The combination of these mechanochemical steps—halogenation and Sonogashira coupling—presents a viable and environmentally conscious strategy for the synthesis of this compound and related compounds.
Detailed Research Findings
The following tables summarize representative findings from studies on mechanochemical Sonogashira coupling and halogenation reactions relevant to the synthesis of halogenated ethynylbenzoic acids.
Table 1: Mechanochemical Sonogashira Coupling Reactions
This table presents data on the palladium-catalyzed cross-coupling of aryl halides with terminal alkynes under mechanochemical conditions. The data highlights the versatility of the method for various substrates and conditions.
| Aryl Halide | Alkyne | Catalyst / Ligand | Base / Additive | Conditions (Ball Mill) | Yield | Reference |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ | DABCO / CuI / K₂CO₃ | 35 Hz, 60 min | High | mdpi.com |
| 4-Bromoacetophenone | Phenylboronic acid | [Pd(PPh₃)₄] | K₂CO₃ | 1.5 - 7 h | 42-78% | rsc.org |
| Chloronaphthalene | TIPS acetylene | Pd(OAc)₂ / Ad₃P | Et₃N / H₂O | 80 °C, 1 h | 91-99% | mdpi.comnih.gov |
| Solid Aryl Halides | Solid Aryl Alkynes | L2 (catalyst) | KOtBu / DMSO (LAG) | 30 Hz, 10 h | Variable | researchgate.net |
Table 2: Mechanochemical Halogenation of Aromatic Compounds
This table details the mechanochemical halogenation of various aromatic substrates, a key step in preparing precursors for halogenated ethynylbenzoic acids.
| Substrate | Halogenating Agent | Conditions (Ball Mill) | Product | Yield | Reference |
| Electron-Rich Arenes | N-Bromosuccinimide (NBS) | Solvent-free, 2 h | Mono- or Di-bromo derivatives | 70-98% | nih.gov |
| Electron-Rich Arenes | Tribromoisocyanuric acid (TBCA) | Solvent-free | Bromo-derivatives | >80% | nih.govd-nb.info |
| Phenols / Anilines | N-Halosuccinimides (NXS) | Liquid-Assisted Grinding (PEG-400), 10-15 min | Halogenated phenols/anilines | Good to Excellent | nih.gov |
| Styrene | DBDMH / Benzoic Acid | Solvent-free | Bromoester | Nearly Quantitative | rsc.org |
Transformations Involving the Carboxylic Acid Group
The carboxylic acid moiety is a cornerstone of the molecule's utility, serving as a handle for derivatization and as a precursor for other functional groups.
Esterification and Amidation for Building Block Derivatization
Standard organic transformations can be readily applied to the carboxylic acid group of this compound to generate a diverse array of derivative building blocks. Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) or via coupling agents, converts the acid into its corresponding ester. Similarly, amidation can be performed by treating the acid with an amine in the presence of a suitable coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form amides.
These reactions are fundamental for incorporating the 2-bromo-5-ethynylphenyl moiety into larger molecules, such as polymers or pharmacologically active compounds. The resulting esters and amides retain the reactive bromo and ethynyl handles, allowing for subsequent functionalization in multistep synthetic sequences. The choice of alcohol or amine dictates the properties of the resulting derivative, enabling fine-tuning of solubility, steric hindrance, and electronic characteristics for further reactions.
Table 1: General Conditions for Esterification and Amidation
| Transformation | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Esterification | R-OH, H₂SO₄ (cat.) | Toluene | Reflux | Alkyl 2-bromo-5-ethynylbenzoate |
| Amidation | R-NH₂, EDC, HOBt | DMF | Room Temp | N-Alkyl-2-bromo-5-ethynylbenzamide |
Modifications and Derivatives of the Carboxyl Functionality
Beyond ester and amide formation, the carboxylic acid group can undergo more profound transformations. One significant reaction is decarboxylative coupling, where the carboxyl group is removed and replaced with a new carbon-carbon or carbon-heteroatom bond. researchgate.netnih.gov While direct decarboxylation of this compound itself is not widely documented, related benzoic acid derivatives are known to participate in such reactions, often mediated by transition metals like copper or palladium. researchgate.netnih.gov For instance, copper-catalyzed decarboxylative borylation can convert aryl acids into arylboronic esters, which are valuable partners in Suzuki-Miyaura couplings. nih.gov This approach transforms the carboxylic acid into a versatile functional group for cross-coupling, offering an alternative to using the inherent bromo-substituent.
Catalytic Transformations at the Bromine Center
The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom on the aromatic ring is ideally suited for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis due to their broad substrate scope and functional group tolerance. google.com
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl linkage. google.comnih.govyoutube.com This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids. google.com For this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl substituent.
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. researchgate.net This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, typically with trans selectivity, providing a direct method for the arylation of olefins.
The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov While this compound already contains an ethynyl group, the bromine atom can react with a different terminal alkyne to generate a disubstituted alkyne product. This allows for the synthesis of unsymmetrical diarylacetylenes if the carboxylic acid is protected or the reaction conditions are carefully controlled. The reaction is known for its reliability and can be carried out under mild, often room-temperature, conditions. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF |
Other Transition Metal-Mediated Carbon-Halogen Bond Activations
While palladium is the most common catalyst for activating the C-Br bond, other transition metals such as nickel and copper can also be employed. Nickel catalysts, for example, can be a more cost-effective alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds, although these often require higher reaction temperatures than their palladium-catalyzed counterparts. These alternative methods expand the toolbox for functionalizing the bromine center, allowing for the introduction of a wider range of functional groups.
Reactivity and Functionalization of the Ethynyl Group
The terminal alkyne, or ethynyl group, is a highly versatile functional group known for its participation in a wide range of transformations, including additions, cycloadditions, and metal-catalyzed couplings.
Beyond its role as a nucleophile in Sonogashira couplings, the ethynyl group can undergo hydration reactions. Acid-catalyzed hydration, often in the presence of a mercury salt (HgSO₄) to promote the reaction with terminal alkynes, leads to the formation of a methyl ketone via an enol intermediate through Markovnikov addition. This converts the alkyne into an acetyl group, providing access to a different class of derivatives.
Another important class of reactions for alkynes is cycloaddition. The [3+2] cycloaddition with azides (the Huisgen cycloaddition), often catalyzed by copper(I) to afford 1,4-disubstituted 1,2,3-triazoles, is a prominent example of "click chemistry." This reaction would allow the ethynyl group of this compound to link with another molecule containing an azide (B81097) group, forming a stable triazole ring. This is a powerful method for bioconjugation and materials science applications.
Furthermore, the alkyne can be deprotonated with a strong base to form a terminal acetylide, which can act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne group in this compound makes it an ideal substrate for "click chemistry," a term describing reactions that are high-yielding, wide in scope, and form inoffensive byproducts. broadpharm.comitmedicalteam.pl The most prominent example of this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govrsc.org This reaction joins the alkyne with an azide to form a stable 1,2,3-triazole ring. nih.govlumiprobe.com
The CuAAC reaction is known for its reliability, specificity, and biocompatibility. nih.gov It proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide variety of functional groups. lumiprobe.comrsc.org This has led to its extensive use in various fields, including drug discovery, bioconjugation, and materials science. broadpharm.comrsc.org For instance, the triazole linkage formed through click chemistry is metabolically stable, making it a valuable linker in the development of anticancer agents and other pharmaceuticals. nih.gov
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | This compound, Organic Azide | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, biocompatible. nih.govnih.govrsc.orgnih.gov |
Cyclization and Annulation Reactions of 2-Ethynylbenzoic Acid Frameworks
The 2-ethynylbenzoic acid scaffold, present in the title compound, is a precursor for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic and polycyclic systems. rsc.org These reactions are often catalyzed by transition metals that activate the alkyne group towards nucleophilic attack.
While specific examples detailing rhenium-catalyzed cyclization of this compound are not prevalent in the searched literature, the general reactivity of 2-ethynylbenzoic acid frameworks suggests potential for such transformations. Rhenium catalysts are known to promote various organic reactions, and their application in intramolecular cyclizations of similar substrates is an area of active research.
Gold(I) complexes are particularly effective in catalyzing the cyclization of 2-ethynylbenzoic acid derivatives. beilstein-journals.org These reactions often proceed through a cascade mechanism, where a single catalytic event triggers a series of bond-forming steps to rapidly build molecular complexity. nih.govnih.govdigitellinc.com For example, gold(I) catalysts can activate the alkyne for an intramolecular attack by the carboxylic acid, leading to the formation of a lactone. Subsequent reactions can then occur, leading to polycyclic structures. beilstein-journals.org These cascade reactions are highly atom-economical and can be used to synthesize complex molecules in a single step. digitellinc.combeilstein-journals.org
Ruthenium catalysts are also employed in the transformation of 2-ethynylbenzoic acid frameworks. For instance, ruthenium-catalyzed hydrocarboxylation involves the addition of a carboxylic acid across the alkyne. In the context of 2-ethynylbenzoic acid, this can be an intramolecular process leading to cyclization. Ruthenium-catalyzed reactions can offer different selectivity compared to other metals, providing access to a wider range of products. For example, while copper-catalyzed click chemistry typically yields 1,4-disubstituted triazoles, ruthenium catalysts can produce the 1,5-disubstituted regioisomer. itmedicalteam.pl
| Catalyst | Reaction Type | Key Intermediates/Products | Significance |
| Gold(I) | Cascade Cyclization/Annulation | Lactones, Polycyclic Frameworks | Rapid construction of complex molecules, high atom economy. beilstein-journals.orgnih.govnih.govdigitellinc.com |
| Ruthenium | Hydrocarboxylation and Cyclization | Isomeric triazoles, cyclic compounds | Access to different regioisomers and cyclic structures. itmedicalteam.pl |
Stereoselective Hydrofunctionalization of the Alkyne
The alkyne moiety of this compound can undergo stereoselective hydrofunctionalization reactions. These reactions involve the addition of a hydrogen atom and a functional group across the triple bond, with control over the stereochemistry of the resulting alkene. While specific studies on this compound are limited in the provided results, the general principles of alkyne hydrofunctionalization are well-established. Catalysts based on various metals, including iron, can be used to achieve high levels of stereoselectivity in these transformations. researchgate.net
Cascade and Multi-Component Reaction Design for Complex Molecular Scaffolds
The multiple reactive sites on this compound make it an excellent candidate for the design of cascade and multi-component reactions. rsc.org These powerful synthetic strategies allow for the formation of several chemical bonds in a single operation, leading to the rapid assembly of complex molecular scaffolds from simple starting materials.
Gold(I)-catalyzed cascade reactions, as mentioned earlier, are a prime example. nih.govnih.govdigitellinc.com A typical sequence might involve the initial gold-catalyzed cyclization of the 2-ethynylbenzoic acid framework, followed by further transformations of the resulting intermediate. These subsequent steps can include cycloadditions or other bond-forming reactions to build up the molecular complexity. nih.gov The development of such cascade reactions is a major focus of modern organic synthesis, as they offer significant advantages in terms of efficiency and sustainability. digitellinc.com
Advanced Research Applications in Materials Science and Supramolecular Chemistry
Potential Role as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by carefully selecting these building blocks.
In principle, 2-bromo-5-ethynylbenzoic acid is a suitable candidate for a multitopic organic linker in the synthesis of MOFs. The carboxylic acid group can coordinate with metal ions to form the framework structure. The presence of the ethynyl (B1212043) and bromo functionalities on the benzene (B151609) ring could influence the resulting MOF's properties, such as pore size, stability, and electronic characteristics. The synthesis would typically involve solvothermal or hydrothermal methods, reacting a metal salt with the this compound ligand in a suitable solvent. While general methods for MOF synthesis using various functionalized benzoic acid derivatives are well-established, specific examples employing this compound are not prominently featured in current research literature.
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF structure. rsc.orgsemanticscholar.org If this compound were used as a linker to construct a MOF, the terminal alkyne (ethynyl) group would be an ideal handle for PSM via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govntu.edu.sg This reaction would allow for the covalent attachment of various azide-containing molecules to the MOF's internal and external surfaces, thereby introducing new chemical functionalities without altering the underlying framework. This method is versatile for creating MOFs with tailored properties for applications such as catalysis, sensing, and gas separation.
Table 1: Potential Click Reactions for Post-Synthetic Modification
| Reactant 1 (in MOF) | Reactant 2 (Azide) | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Ethynyl Group | Azido-functionalized Dye | Covalently-linked Chromophore | Optical Sensing |
| Ethynyl Group | Azido-PEG | Polyethylene Glycol Chains | Enhanced Biocompatibility |
This table represents a conceptual framework for the functionalization of a hypothetical MOF containing this compound.
Potential for Integration into π-Conjugated Systems for Organic Electronics
π-conjugated systems are characterized by alternating single and multiple bonds, which allow for the delocalization of electrons. This property is fundamental to the functionality of many organic electronic materials.
The structure of this compound, with its rigid phenylacetylene (B144264) core, makes it a potential building block for the construction of rigid rod linkers. These linkers are of interest in molecular electronics and supramolecular chemistry for creating well-defined, spatially separated functional units. The ethynyl and bromo groups offer synthetic handles for coupling reactions (e.g., Sonogashira coupling) to extend the conjugated system and connect to other molecular components. Such rigid linkers can facilitate efficient electron transfer over long distances, a key requirement for molecular wires.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azido-functionalized Dye |
| Azido-PEG |
Supramolecular Assembly and Crystal Engineering Principles
Anion Coordination Chemistry in Self-Assembled Systems:There is no available research on the use of this compound in the context of anion coordination or its role within self-assembled chemical systems.
Therefore, this article cannot be generated as requested. Further experimental research would be required to elucidate the supramolecular chemistry of this compound.
Theoretical and Computational Investigations of 2 Bromo 5 Ethynylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. researchgate.net By calculating the electron density, DFT provides fundamental insights into molecular geometry, orbital energies, and reactivity. Functionals such as B3LYP are commonly employed for these types of calculations, often in conjunction with basis sets like 6-31G* or higher, to balance computational cost and accuracy. acs.orgrsc.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. acs.org
For 2-bromo-5-ethynylbenzoic acid, DFT calculations would map the electron density distributions of these orbitals. It is anticipated that the HOMO would be distributed across the π-system of the ethynyl (B1212043) group and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the aromatic ring. This separation is characteristic of push-pull type architectures and is crucial for applications in materials science, such as in dye-sensitized solar cells where such molecules can act as sensitizers. nih.govrsc.org A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.
Table 1: Representative Calculated Frontier Molecular Orbital Energies This table presents typical values for similar aromatic compounds as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference (LUMO - HOMO) |
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. diva-portal.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of its structure is the conformational freedom associated with the carboxylic acid group relative to the benzene ring. DFT calculations can be used to explore the rotational barrier around the C-C single bond connecting the carboxyl group to the ring. By calculating the energy of different conformers, researchers can identify the most stable orientation and the energy required to transition between different conformations. diva-portal.org These calculations have shown that for similar structures, different conformers can be closely spaced in energy, with small barriers for interconversion. diva-portal.org
Table 2: Predicted Geometrical Parameters from DFT Optimization This table shows representative optimized bond lengths and angles. Specific experimental or calculated values for this compound are not available.
| Parameter | Type | Predicted Value |
| C-Br | Bond Length | 1.90 Å |
| C≡C | Bond Length | 1.21 Å |
| C=O | Bond Length | 1.22 Å |
| C-O | Bond Length | 1.35 Å |
| C-C-O (carboxyl) | Bond Angle | 123° |
| C-C-C (ring) | Bond Angle | 120° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. diva-portal.org It allows for the simulation of electronic absorption spectra, providing a direct link between molecular structure and spectroscopic measurements. researchgate.net
TD-DFT calculations yield vertical excitation energies and their corresponding oscillator strengths (f). nih.gov The excitation energy corresponds to the energy of a photon required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO), while the oscillator strength relates to the probability of that transition occurring, and thus the intensity of the corresponding peak in a UV-Vis absorption spectrum. acs.orgrsc.org For molecules designed as dyes or photosensitizers, a high oscillator strength for the lowest energy transition is desirable for efficient light harvesting. rsc.org Calculations on similar molecules often employ long-range corrected functionals like CAM-B3LYP, which can provide more accurate predictions of excitation energies, especially for systems with charge-transfer character. acs.orgnih.gov
Table 3: Representative TD-DFT Calculated Excitation Properties This table illustrates typical output from a TD-DFT calculation. Data is not specific to this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.95 | 314 | 0.45 |
| S₀ → S₂ | 4.52 | 274 | 0.12 |
| S₀ → S₃ | 4.88 | 254 | 0.68 |
A crucial step in computational research is the validation of theoretical models against experimental results. rsc.org The UV-Vis absorption spectrum of this compound can be measured experimentally and compared to the spectrum simulated from TD-DFT calculations. nih.gov A good agreement between the calculated absorption maxima (λ_max) and the experimental ones validates the chosen functional and basis set, confirming that the computational model provides an accurate description of the molecule's electronic structure. acs.org Discrepancies can, in turn, provide insight into environmental effects, such as those from the solvent, which can be incorporated into calculations using models like the Polarizable Continuum Model (PCM). rsc.org
Computational Studies on Reaction Mechanisms and Pathways
Beyond structure and spectra, DFT is a powerful tool for investigating chemical reactivity and elucidating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can identify transition states, calculate activation energy barriers, and predict reaction outcomes.
For 2-ethynylbenzoic acids, a known reaction is their intramolecular cyclization to form isocoumarins. researchgate.net DFT calculations have been successfully used to clarify the mechanisms of such reactions, for instance, in metal-catalyzed processes. researchgate.net A computational study on the cyclization of this compound would involve locating the structures of reactants, intermediates, transition states, and products. The calculated energy profile would reveal the favorability of different pathways, explaining regioselectivity and the role of catalysts, and potentially guiding the synthesis of new, complex heterocyclic structures derived from this versatile building block.
Characterization of Transition States and Energy Barriers
At the heart of understanding any chemical reaction lies the characterization of its transition state (TS), the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy or energy barrier, a critical factor influencing the reaction rate. For reactions involving this compound, such as cyclization reactions, computational methods are employed to model the geometry and energy of these fleeting structures.
While specific DFT studies on the transition states and energy barriers for reactions of this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on related substituted benzoic acids. For instance, theoretical studies on the gas phase acidity of substituted benzoic acids have demonstrated the power of DFT in calculating thermodynamic properties that correlate with reactivity. mdpi.com The acidity of the carboxylic acid group in this compound, a key factor in many of its reactions, can be theoretically predicted and understood by analyzing the electronic effects of the bromo and ethynyl substituents. mdpi.com
In a potential intramolecular cyclization of this compound, the reaction could proceed via different pathways, for example, involving the ethynyl group. DFT calculations would be instrumental in mapping the potential energy surface for such a transformation. This would involve locating the optimized geometries of the reactant, any intermediates, the transition state, and the product. The calculated energy difference between the reactant and the transition state would provide the activation energy barrier. For example, in the cyclization of other substituted propiolic acids, transition states for processes like O-H insertion have been computationally modeled to understand reaction feasibility and outcomes. beilstein-journals.org
The presence of the bromine atom and the ethynyl group significantly influences the electronic distribution and steric environment of the benzoic acid core. The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding, which could influence the stability of transition states. acs.org The ethynyl group is also electron-withdrawing and provides a site for various addition and coupling reactions. DFT calculations can quantify these electronic effects and predict how they modulate the energy barriers of potential reactions. For instance, in the palladium-catalyzed hydrogenolysis of chlorobenzene, DFT calculations have been used to determine the free energy barriers for various steps in the catalytic cycle, providing a detailed mechanistic picture. ufl.edu A similar approach could be applied to understand reactions involving the C-Br bond of this compound.
Table 1: Key Functional Groups and Their Potential Influence on Reactivity
| Functional Group | Position | Electronic Effect | Potential Role in Reactions |
| Carboxylic Acid | 1 | Electron-withdrawing, Acidic | Directing group in C-H activation, proton source, nucleophile when deprotonated |
| Bromine | 2 | Electron-withdrawing (inductive), Halogen bond donor | Leaving group in substitution/coupling reactions, influences regioselectivity |
| Ethynyl | 5 | Electron-withdrawing | Site for cycloadditions, coupling reactions, and cyclizations |
Elucidation of Catalytic Cycles and Selectivity
Catalytic reactions involving this compound are of significant interest for the synthesis of complex heterocyclic structures. Computational studies are pivotal in elucidating the intricate mechanisms of these catalytic cycles and in explaining and predicting the observed selectivity (chemo-, regio-, and stereoselectivity).
The substituents on the benzoic acid ring play a crucial role in determining the regioselectivity of catalytic reactions. A DFT study on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes has shown that the observed regioselectivity is a result of both steric and weak non-covalent coordination effects of the methoxy (B1213986) groups with the catalyst's ligands. mdpi.com Similarly, for this compound, the bromo and ethynyl groups would exert steric and electronic influences that direct the catalyst to a specific position on the aromatic ring. For instance, in C-H activation reactions directed by the carboxylic acid group, the catalyst would likely coordinate to the carboxylate and activate one of the ortho C-H bonds. The presence of the bulky bromine atom at the 2-position would likely disfavor C-H activation at that site, potentially directing the reaction to the C-H bond at the 6-position.
Furthermore, computational studies can rationalize the chemoselectivity of a reaction. With multiple reactive sites, this compound can potentially undergo different reactions under the same conditions. For example, a palladium catalyst could potentially catalyze a Sonogashira coupling at the ethynyl group, a Heck-type reaction, or a C-H activation/cyclization pathway. By calculating the energy profiles for these competing pathways, it is possible to predict which reaction is more likely to occur. DFT calculations have been used to reveal the relationship between the regioselectivity of cyclization and the charge distribution on the alkyne carbon atoms in related systems. uniovi.es
Advanced Spectroscopic and Structural Characterization Techniques in Research
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Elucidation
X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule can be constructed, providing insights into bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Packing and Intermolecular Interactions
Single-crystal X-ray diffraction would allow for the unambiguous determination of the crystal packing of 2-Bromo-5-ethynylbenzoic acid. This would reveal how individual molecules arrange themselves in the solid state, which is governed by various intermolecular forces. For instance, benzoic acid and its derivatives often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.gov It would be expected that this compound would exhibit similar dimeric structures.
Beyond the primary hydrogen bonding of the carboxylic acid groups, other weaker interactions would also be elucidated. These could include halogen bonding involving the bromine atom, π-π stacking interactions between the aromatic rings, and C-H···O or C-H···π interactions. The ethynyl (B1212043) group could also participate in specific interactions. The precise nature and geometry of these interactions are critical for understanding the material's physical properties, such as melting point and solubility. For example, the crystal structure of 3-ethynylbenzoic acid reveals that molecules are linked by pairs of O—H⋯O hydrogen bonds, forming classic acid–acid inversion dimers. These dimers are further linked by pairs of C—H⋯O hydrogen bonds. nih.gov
Absolute Configuration Assignment and Polymorphism Studies
For chiral molecules, single-crystal X-ray diffraction using anomalous dispersion is the definitive method for determining the absolute configuration. As this compound is achiral, this specific application is not relevant.
However, polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can have distinct physical properties. Powder X-ray diffraction (PXRD) is a primary technique used to identify and characterize different polymorphic forms. While no specific polymorphism studies on this compound are publicly documented, PXRD would be the method of choice to screen for different crystal forms that might arise under various crystallization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field.
Proton (¹H), Carbon-¹³ (¹³C), and Halogen (e.g., ⁷⁹Br, ⁸¹Br) NMR
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethynyl proton and the three aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating or -withdrawing nature of the ethynyl group. The splitting patterns (multiplicity) of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would show separate signals for the carboxyl carbon, the two ethynyl carbons, and the six aromatic carbons. The chemical shifts of these carbons would be indicative of their electronic environment. For example, the carboxyl carbon would appear at a significantly downfield shift.
Halogen (⁷⁹Br, ⁸¹Br) NMR: Both ⁷⁹Br and ⁸¹Br are NMR-active nuclei. However, they are quadrupolar nuclei, which often results in very broad signals, making high-resolution NMR challenging for covalently bonded bromine. Consequently, bromine NMR is not routinely used for the structural elucidation of organic molecules like this compound.
A summary of expected NMR data, based on analysis of similar structures, is presented below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.5 | d, dd |
| ¹H (Ethynyl) | 3.0 - 3.5 | s |
| ¹H (Carboxyl) | 10.0 - 13.0 | s (broad) |
| ¹³C (Aromatic) | 110 - 140 | |
| ¹³C (Ethynyl) | 75 - 95 | |
| ¹³C (Carboxyl) | 165 - 185 |
Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are instrumental in establishing the complete connectivity of a molecule by correlating different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, it could show a correlation between the ethynyl proton and the aromatic carbons, and between the aromatic protons and the carboxyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, the C≡C stretch of the alkyne, the ≡C-H stretch of the terminal alkyne, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The C-Br stretching vibration would also be present, typically in the fingerprint region. A theoretical study on 2-bromobenzoic acid has provided detailed vibrational spectral analysis which can serve as a comparative basis. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in the IR spectrum, others may be strong in the Raman spectrum, and vice versa. For this compound, the C≡C triple bond stretch of the ethynyl group would be expected to give a particularly strong signal in the Raman spectrum.
The characteristic vibrational frequencies for the functional groups in this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong | Medium |
| Alkyne | C≡C stretch | 2100-2140 | Medium-Weak | Strong |
| Alkyne | ≡C-H stretch | 3250-3320 | Strong, Sharp | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium | Medium-Strong |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium | Strong |
| Haloalkane | C-Br stretch | 500-600 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.orglibretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its conjugated π-electron system. libretexts.org
The UV-Vis spectrum of this compound is primarily determined by its aromatic ring, which acts as a chromophore—the part of the molecule responsible for absorbing light. shu.ac.uklibretexts.org The benzene ring itself exhibits characteristic π → π* transitions. However, the substituents on the ring—the bromine atom, the ethynyl group, and the carboxylic acid group—act as auxochromes, which modify the absorption characteristics of the chromophore.
The electronic structure of this compound features an extended conjugated system. The π-electrons of the benzene ring, the ethynyl triple bond, and the carbonyl group of the carboxylic acid are delocalized across the molecule. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, less energy is required to excite an electron, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated aromatic compounds like benzene or even benzoic acid. libretexts.org
The primary electronic transitions expected for this molecule include:
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic and ethynyl systems. uzh.chyoutube.com
n → π Transitions:* These are typically lower-intensity absorptions that involve the excitation of non-bonding electrons (from the lone pairs on the oxygen atoms of the carboxylic acid) to antibonding π* orbitals. uzh.chyoutube.com
The solvent used to dissolve the sample can also influence the UV-Vis spectrum. Polar solvents may cause shifts in the absorption peaks. Specifically, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals. shu.ac.uk
| Electronic Transition | Orbitals Involved | Expected Relative Intensity | System Responsible |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | High | Aromatic ring, Ethynyl group, Carbonyl group |
| n → π | Non-bonding (Oxygen lone pairs) to Antibonding π | Low | Carboxylic acid group |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₅BrO₂), MS is instrumental in confirming its molecular weight and elucidating its structure through the analysis of its fragmentation patterns.
The monoisotopic mass of this compound is approximately 223.947 g/mol . uni.lu A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, one at m/z corresponding to the molecule with the ⁷⁹Br isotope and another peak two mass units higher (M+2) for the molecule with the ⁸¹Br isotope. miamioh.edu This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment ion. miamioh.edudocbrown.info
Upon ionization, typically by electron impact (EI), the molecular ion ([C₉H₅BrO₂]⁺) is formed. This high-energy ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint. The fragmentation of aromatic compounds often yields a stable molecular ion. whitman.edu
Key fragmentation pathways for this compound are predicted to be:
Loss of a Hydroxyl Radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group is a common fragmentation for benzoic acids, resulting in a prominent peak at M-17. docbrown.info For this compound, this would lead to an acylium ion at m/z 207/209.
Loss of a Carboxyl Radical (-COOH): The entire carboxylic acid group can be lost, leading to a fragment at M-45. libretexts.org This would produce a bromo-ethynylphenyl cation at m/z 179/181.
Loss of Carbon Monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion (m/z 207/209) can subsequently lose a molecule of carbon monoxide, a characteristic fragmentation of benzoyl-type ions. docbrown.info This would yield the fragment at m/z 179/181.
Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond is a principal fragmentation pathway for aromatic halides. miamioh.edu This would result in a fragment ion at m/z 145.
| m/z Ratio | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 224 / 226 | [C₉H₅⁷⁹BrO₂]⁺ / [C₉H₅⁸¹BrO₂]⁺ | Molecular Ion (M⁺) |
| 207 / 209 | [C₉H₄⁷⁹BrO]⁺ / [C₉H₄⁸¹BrO]⁺ | Loss of -OH from M⁺ |
| 179 / 181 | [C₈H₄⁷⁹Br]⁺ / [C₈H₄⁸¹Br]⁺ | Loss of -COOH from M⁺ or loss of CO from [M-OH]⁺ |
| 145 | [C₉H₅O₂]⁺ | Loss of -Br from M⁺ |
| 101 | [C₈H₅]⁺ | Loss of -Br from [C₈H₄Br]⁺ |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-5-ethynylbenzoic acid?
Methodological Answer: The synthesis typically involves introducing the ethynyl group via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. A plausible route includes:
Starting Material : 2-Bromo-5-iodobenzoic acid.
Coupling Reaction : React with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂/CuI catalyst in a triethylamine/THF mixture .
Deprotection : Remove the TMS group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction temperature (60–80°C) to minimize side reactions.
Q. How can this compound be characterized spectroscopically?
Methodological Answer: Use a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm), ethynyl proton (δ ~3.1 ppm, singlet), and carboxylic acid proton (δ ~12.1 ppm, broad) .
- ¹³C NMR : Ethynyl carbons (δ 70–90 ppm), carbonyl carbon (δ ~170 ppm).
- IR Spectroscopy : Stretching bands for -C≡C- (~2100 cm⁻¹) and -COOH (~2500–3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₉H₅BrO₂ (calculated: 240.95). Confirm with high-resolution MS (HRMS) .
Validation : Cross-reference with literature or databases like PubChem .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity in Sonogashira coupling for this compound?
Methodological Answer: Optimization strategies include:
- Catalyst System : Test PdCl₂(PPh₃)₂ vs. Pd/C with CuI co-catalyst. Lower Pd loading (2–5 mol%) reduces costs .
- Solvent Screening : Compare THF, DMF, and toluene; THF often provides higher yields due to better solubility of intermediates.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 5 mol% Pd | 78 | 98.5% |
| DMF, 5 mol% Pd | 65 | 95.2% |
| THF, 2 mol% Pd | 72 | 97.8% |
Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?
Methodological Answer: Contradictions often arise from impurities or structural isomers. Mitigation steps:
Multi-Technique Validation :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethynyl vs. bromo positioning) .
- 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and carbon assignments.
Comparative Analysis : Cross-check with analogs (e.g., 2-amino-5-bromobenzoic acid) for expected shifts .
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
Q. What are the applications of this compound in bioactive molecule design?
Methodological Answer: The ethynyl group enables click chemistry (e.g., CuAAC with azides) for bioconjugation:
- Drug Discovery : Link to pharmacophores (e.g., benzothiazole derivatives) to enhance target binding .
- Probe Design : Attach fluorescent tags (e.g., tetramethylrhodamine) for cellular imaging .
- MOF Synthesis : Act as a linker in metal-organic frameworks for catalytic or sensing applications .
Case Study : In , brominated benzoic acids were used to synthesize GroEL/ES inhibitors, highlighting potential antibacterial applications.
Q. How does the electronic effect of the ethynyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The ethynyl group is electron-withdrawing via conjugation, which:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position (relative to -COOH).
- Stabilizes Transition States : Facilitates Pd-mediated oxidative addition in Sonogashira coupling .
Mechanistic Insight : Density functional theory (DFT) studies show reduced energy barriers for Pd insertion into the C-Br bond when electron-withdrawing groups are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
